molecular formula C7H4INO4 B1293606 3-Iodo-5-nitrobenzoic acid CAS No. 6313-17-3

3-Iodo-5-nitrobenzoic acid

Cat. No. B1293606
Key on ui cas rn: 6313-17-3
M. Wt: 293.02 g/mol
InChI Key: GFGURBBHVJTXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193368B2

Procedure details

To a stirred solution of 3-iodo-5-nitrobenzoic acid (15.48 g, 52.83 mmol) and Pd(Ph3P)4 (1.84 g, 1.69 mmol) in 300 ml of toluene and 50 ml of ethanol was added p-tolylboronic acid (7.87 g, 58.11 mmol) and a solution of Cs2CO3 (18.89 g, 58.11 mmol) in 20 ml water at room temperature. The reaction was brought to reflux for 18 hours and then cooled to room temperature. To the solution was added 2N NaOH, and the reaction mixture was stirred for 30 minutes. The organic phase was separated, and the aqueous phase was adjusted to PH<4 using 12N HCl. The resulting solid precipitate was filtered and washed with toluene to afford 13.2 g of 4′-Methyl-5-nitro-biphenyl-3-carboxylic acid as light yellow solid (97.2%). MS (M+H)=258.
Quantity
15.48 g
Type
reactant
Reaction Step One
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.84 g
Type
catalyst
Reaction Step One
Name
Cs2CO3
Quantity
18.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].B(O)(O)[C:15]1[CH:16]=[CH:17][C:18]([CH3:21])=[CH:19][CH:20]=1.C([O-])([O-])=O.[Cs+].[Cs+].[OH-].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]([C:2]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=2)=[CH:16][CH:17]=1 |f:2.3.4,5.6,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
15.48 g
Type
reactant
Smiles
IC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
7.87 g
Type
reactant
Smiles
B(C=1C=CC(=CC1)C)(O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.84 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Cs2CO3
Quantity
18.89 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered
WASH
Type
WASH
Details
washed with toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 97.2%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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